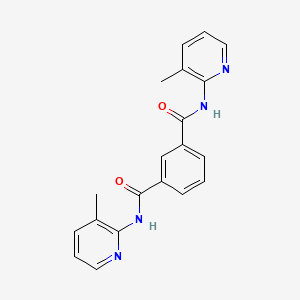
N,N'-bis(3-methylpyridin-2-yl)benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N3-BIS(3-METHYLPYRIDIN-2-YL)BENZENE-1,3-DICARBOXAMIDE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound consists of a benzene ring substituted with two carboxamide groups and two 3-methylpyridin-2-yl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(3-METHYLPYRIDIN-2-YL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 3-methylpyridine-2-amine with benzene-1,3-dicarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N3-BIS(3-METHYLPYRIDIN-2-YL)BENZENE-1,3-DICARBOXAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(3-METHYLPYRIDIN-2-YL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N1,N3-BIS(3-METHYLPYRIDIN-2-YL)BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1,N3-BIS(3-METHYLPYRIDIN-2-YL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N1,N3-BIS(2-SULPHANYLETHYL)BENZENE-1,3-DICARBOXAMIDE: Known for its use as a mercury chelator and antioxidant.
N1,N3-BIS(2-MERCAPTOETHYL)ISOPHTHALAMIDE: Another compound with chelating properties.
Uniqueness
N1,N3-BIS(3-METHYLPYRIDIN-2-YL)BENZENE-1,3-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of 3-methylpyridin-2-yl groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-N,3-N-bis(3-methylpyridin-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-13-6-4-10-21-17(13)23-19(25)15-8-3-9-16(12-15)20(26)24-18-14(2)7-5-11-22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26) |
InChI Key |
JANXAFCETLQJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


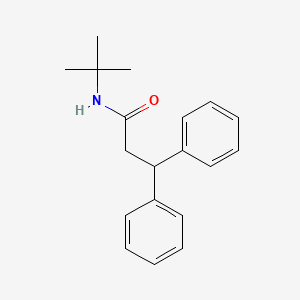
![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-ethoxy-benzamide](/img/structure/B11176762.png)
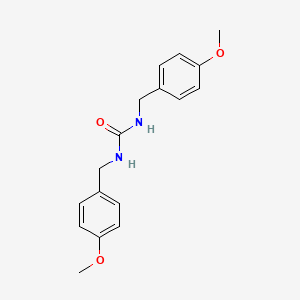
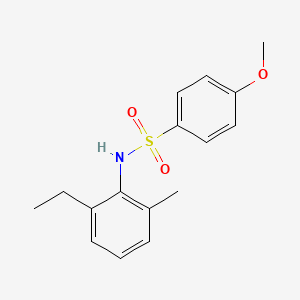
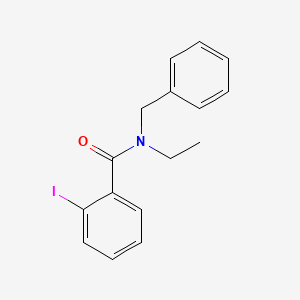
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B11176795.png)
![Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11176798.png)
![4-[(4-Iodophenyl)carbamoyl]phenyl acetate](/img/structure/B11176803.png)
![3,4,5-trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11176808.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11176810.png)
![N-(3,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11176819.png)
![2-[(4-methylphenyl)sulfonyl]-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11176820.png)
![4-ethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B11176826.png)
![N-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11176834.png)
